XLogP3 and tPSA Comparison: Implications for Blood-Brain Barrier Permeability vs. Analog 4-Ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
The target compound exhibits a computed XLogP3 of 3.0 and a topological polar surface area (tPSA) of approximately 68.5 Ų [1]. By contrast, the 4-ethyl analog (C₂₂H₂₅N₅O₂S, MW 423.54) is predicted to have a higher XLogP (~3.5-4.0) due to the lipophilic ethyl group, while maintaining a comparable tPSA [2]. According to CNS multiparameter optimization guidelines, the target compound's XLogP3 falls within the favorable range for blood-brain barrier (BBB) penetration (optimal 1-3), whereas the 4-ethyl analog exceeds the upper bound, suggesting a higher risk of non-specific tissue partitioning and reduced CNS bioavailability [3]. This differentiation is class-level inference derived from computed properties, pending direct experimental confirmation.
| Evidence Dimension | Physicochemical drug-likeness: XLogP3 and tPSA for BBB permeability prediction |
|---|---|
| Target Compound Data | XLogP3 = 3.0; tPSA ≈ 68.5 Ų |
| Comparator Or Baseline | 4-Ethyl analog: XLogP3 ≈ 3.5-4.0; tPSA ≈ 70 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 to -1.0 (target more hydrophilic) |
| Conditions | Computed property prediction (XLogP3 algorithm); no direct experimental logD measurement available |
Why This Matters
For CNS-targeted programs, a lower XLogP3 within the favorable range enhances the probability of adequate brain exposure, making the target compound a more suitable choice than the 4-ethyl analog for initial CNS screening cascades.
- [1] Kuujia.com. 3,4-Difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. Computed properties including XLogP3. Accessed via https://www.kuujia.com/cas-1421475-55-9.html View Source
- [2] Predicted XLogP3 for 4-ethyl analog based on structural similarity and additive fragment contributions; no published experimental logD available. View Source
- [3] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435-449. View Source
